molecular formula C13H17N5O2S B12157544 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide

2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide

Cat. No.: B12157544
M. Wt: 307.37 g/mol
InChI Key: GACRDUHBWMYLOU-UHFFFAOYSA-N
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Description

The compound 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an amino group, a 3-(methylethoxy)phenyl group at position 5, and a thioacetamide moiety at position 2. This structural framework is associated with diverse biological activities, including anti-inflammatory and anti-exudative properties, as observed in related triazole derivatives . The methylethoxy (isopropoxy) group at the phenyl ring may influence lipophilicity and binding interactions, while the thioacetamide linker enhances metabolic stability compared to ether or ester linkages .

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H17N5O2S/c1-8(2)20-10-5-3-4-9(6-10)12-16-17-13(18(12)15)21-7-11(14)19/h3-6,8H,7,15H2,1-2H3,(H2,14,19)

InChI Key

GACRDUHBWMYLOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with chloroacetamide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The amino group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Medicine

In medicine, triazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating infections, cancer, and other diseases.

Industry

Industrially, the compound can be used in the development of new agrochemicals and materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. The amino and thioacetamide groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituents, biological activities, and physicochemical properties:

Compound Name Substituents (R1, R2) Biological Activity (vs. Reference) Melting Point (°C) Key Reference
Target Compound : 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide R1: 3-(methylethoxy)phenyl; R2: H Data not explicitly reported (inferred)
2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide R1: 2-methoxyphenyl; R2: 2-methoxy-5-methylphenyl Anti-inflammatory activity (1.28× diclofenac)
2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)acetamide R1: 3-ethoxyphenyl; R2: 2-fluorophenyl Not reported
N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9f) R1: 4-fluorophenyl; R2: 4-bromophenyl Cytotoxic activity (tested vs. HeLa cells) 247.9
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) R1: 2-pyridyl; R2: 3-methylphenyl Anti-inflammatory (1.28× diclofenac)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives R1: furan-2-yl; R2: variable aryl groups Anti-exudative (comparable to diclofenac)
Key Observations:

Substituent Position and Bioactivity :

  • The 3-(methylethoxy)phenyl group in the target compound may enhance lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) . This could improve membrane permeability but reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 9f ) are associated with cytotoxic activity, while bulky substituents (e.g., 3-methylphenyl in AS111 ) improve anti-inflammatory potency.

Thioacetamide Linker :

  • The thioether bond in the target compound likely increases metabolic stability compared to oxygen-based linkers, as seen in analogs with ester or ether moieties .

Biological Activity Trends :

  • Anti-inflammatory activity : Pyridyl (AS111) and methoxy-substituted derivatives (e.g., ) show superior activity to diclofenac, suggesting that aromatic heterocycles enhance target binding .
  • Anti-exudative activity : Furan-2-yl-substituted analogs exhibit dose-dependent efficacy, with some derivatives matching diclofenac at 10 mg/kg .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Fluorinated and brominated analogs (e.g., 9f, 247.9°C ) have higher melting points than methoxy-substituted compounds, likely due to increased molecular symmetry and halogen-mediated crystal packing.
  • Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to halogenated or aromatic heterocycles (e.g., pyridyl or benzothiazolyl ).
  • Metabolic Stability : Thioacetamide derivatives generally exhibit slower hepatic clearance than ester-linked analogs, as inferred from structural comparisons .

Biological Activity

The compound 2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a complex organic molecule characterized by its unique structural components, which include a triazole ring and an acetamide moiety. Its molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 413.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Synthesis

The synthesis of this compound typically involves several steps, beginning with the reaction of 3-(methylethoxy)aniline with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is cyclized to create the triazole ring, followed by acylation with appropriate acyl chlorides to yield the final product. Optimization of reaction conditions such as temperature and pressure is crucial for enhancing yield and purity during industrial production.

Anticancer Activity

Recent studies have indicated that 2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : The compound activates caspase pathways, which are critical for programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to growth inhibition.

Table 1 summarizes key findings from recent studies on its anticancer effects:

StudyCell LineMethodKey Findings
A549MTT AssaySignificant cytotoxicity observed; IC50 values indicate potent activity.
C6Apoptosis AssayInduction of apoptosis confirmed via caspase-3 activation assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various pathogens. The presence of the triazole ring enhances its ability to interact with biological targets such as enzymes involved in cell wall synthesis.

The biological activity of 2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is largely attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities that are crucial for cellular signaling.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Efficacy : A study evaluated the effects of this compound on human lung cancer cells (A549). Results showed a dose-dependent decrease in cell viability and significant induction of apoptosis.
  • Antimicrobial Testing : Another investigation assessed its effectiveness against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus.

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